molecular formula C17H15N3O3S B1348016 (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one

Cat. No.: B1348016
M. Wt: 341.4 g/mol
InChI Key: CAAPSNSODUMWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one is a complex organic compound featuring multiple functional groups, including hydroxyl, methyl, phenyl, thiazolyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl and thiazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one: shares similarities with other thiazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H15N3O3S/c1-10(21)8-14(22)15-11(2)19-20(16(15)23)17-18-13(9-24-17)12-6-4-3-5-7-12/h3-9,19,22H,1-2H3

InChI Key

CAAPSNSODUMWKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)C(=CC(=O)C)O

Origin of Product

United States

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